molecular formula C15H22N6O2S B2986452 2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 954053-31-7

2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2986452
CAS No.: 954053-31-7
M. Wt: 350.44
InChI Key: TXAJAPFYPWDRST-UHFFFAOYSA-N
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Description

The compound 2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a methoxyacetamide side chain, a methylthio group at position 6, and a pyrrolidinyl substituent at position 2. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their pharmacological relevance, particularly in kinase inhibition and anticancer research . The methoxy group in this compound may enhance solubility, while the pyrrolidinyl moiety could influence steric interactions with biological targets.

Properties

IUPAC Name

2-methoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2S/c1-23-10-12(22)16-5-8-21-14-11(9-17-21)13(18-15(19-14)24-2)20-6-3-4-7-20/h9H,3-8,10H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAJAPFYPWDRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can be achieved through several steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : Starting from appropriate pyrazole and pyrimidine derivatives, this core is constructed via cyclization reactions.

  • Methoxylation and thioether formation:

  • Attachment of the pyrrolidine and ethylamide groups: : This involves nucleophilic substitutions and amide coupling reactions, often facilitated by reagents like carbodiimides or coupling agents like HATU. Industrial production of this compound typically employs automated flow chemistry to ensure precision and reproducibility on a large scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Can be subjected to oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction of its nitro or carbonyl functionalities using agents such as sodium borohydride or catalytic hydrogenation.

  • Substitution: : Nucleophilic and electrophilic substitutions on the pyrazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents include bases like NaOH, acids like HCl, and catalysts such as Pd/C.

Major Products

Major products depend on the reaction conditions, but typical transformations may yield various functionalized derivatives used for further studies.

Scientific Research Applications

2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic compound with a unique structure featuring a methoxy group, a methylthio group, and a pyrrolidine moiety. It also has a pyrazolo[3,4-d]pyrimidine core, known for its diverse biological activities. The molecular formula for this compound is C15H22N6O2S and its molecular weight is approximately 350.44 g/mol. The presence of multiple functional groups allows for potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Scientific Research Applications
The applications of this compound are primarily focused on medicinal chemistry. Research indicates that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant biological activities. The specific biological profile of this compound remains an area for further exploration.

Interaction studies involving this compound would typically focus on:

  • Identifying binding partners
  • Assessing the affinity and specificity of interactions
  • Evaluating the functional consequences of these interactions in cellular and biochemical assays

Structural Similarity
Several compounds share structural similarities with this compound.

Compound NameStructure/Key FeaturesUnique Aspects
6-Methylthio-pyrazolo[3,4-d]pyrimidineContains a methylthio group but lacks the acetamide side chain.Focused more on antiviral properties.
N-(2-Aminoethyl)-pyrazolo[3,4-d]pyrimidineSimilar core structure with an aminoethyl substituent instead of an acetamide.Exhibits different biological activities related to neuroprotection.
5-Acetylamino-pyrazolo[3,4-d]pyrimidineFeatures an acetylamino group at position 5.Known for its anti-cancer properties through different mechanisms than the target compound.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Binding to specific receptors or enzymes, influencing their activity.

  • Pathways Involved: : Involvement in signaling pathways that regulate cellular functions, such as growth, metabolism, and apoptosis.

Comparison with Similar Compounds

Table 1: Comparison of Methoxy vs. Ethoxy Derivatives

Property Methoxy Derivative (Target) Ethoxy Derivative (CAS: 946211-02-5)
Molecular Formula C16H24N6O2S C16H24N6O2S
Molecular Weight (g/mol) 364.5 364.5
Substituent Methoxy (-OCH3) Ethoxy (-OCH2CH3)
Hypothesized Solubility Higher Lower

Analogues with Modified Amide Side Chains

The compound N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide (CAS: 946364-40-5) replaces the methoxyacetamide group with a bulkier naphthamide moiety. This substitution increases molecular weight (436.5 g/mol vs. 364.5 g/mol) and introduces aromaticity, which may enhance binding affinity to hydrophobic enzyme pockets but reduce membrane permeability .

Derivatives with Alternate Heterocyclic Substituents

2-(4-Isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (CAS: 946210-42-0) features an isopropylphenoxy group and a propylamino substituent. The phenoxy group introduces steric bulk and electron-withdrawing effects, while the propylamino chain may alter basicity compared to the pyrrolidinyl group in the target compound. Its higher molecular weight (442.6 g/mol) suggests reduced bioavailability .

Table 2: Impact of Substituent Variations on Molecular Properties

Compound (CAS) Key Substituents Molecular Weight (g/mol) Hypothesized Effect
Target Compound Methoxy, pyrrolidinyl 364.5 Balanced solubility
946211-02-5 Ethoxy, pyrrolidinyl 364.5 Reduced solubility
946364-40-5 Naphthamide, methoxyethylamino 436.5 Enhanced binding
946210-42-0 Isopropylphenoxy, propylamino 442.6 Lower bioavailability

Biological Activity

2-Methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide, with the CAS number 941948-53-4, is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity based on diverse sources.

  • Molecular Formula : C20_{20}H24_{24}N6_{6}O2_{2}S
  • Molecular Weight : 412.5 g/mol

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. Pyrazolo[3,4-d]pyrimidines are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold possess significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and DU 205 (prostate cancer) cells. The mechanism involves inducing apoptosis and cell cycle arrest at specific phases .
Cell Line IC50_{50} (µM)Activity
HeLa12.5Cytotoxic
DU 20515.0Cytotoxic

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • COX Inhibition : Similar pyrazole derivatives have demonstrated moderate to strong inhibition of COX-II with IC50_{50} values ranging from 0.52 to 22.25 µM. These findings suggest that this compound may share similar inhibitory characteristics against COX enzymes .

Antimicrobial Activity

Emerging studies indicate potential antimicrobial effects:

  • Antibacterial and Antifungal : Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens, suggesting that this compound may also possess similar properties .

Case Studies

A recent study focused on synthesizing new derivatives of pyrazolo[3,4-d]pyrimidines, including the target compound. The synthesized compounds were tested for their biological activities:

  • Synthesis Method : The derivatives were synthesized using microwave-assisted methods which enhanced yield and purity.
  • Biological Testing : The synthesized derivatives were tested against several cancer cell lines and showed promising results in terms of cytotoxicity and selectivity.

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